4-Chloro-1-cyclopentyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-cyclopentyl-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-chloro-1-cyclopentyl-1H-pyrazole with carboxylic acid derivatives can yield the desired compound . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-cyclopentyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent like ethanol or tetrahydrofuran (THF).
Substitution: Amines, thiols; conditionssolvent like dichloromethane (DCM) or acetonitrile.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazole derivatives .
Scientific Research Applications
4-Chloro-1-cyclopentyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-1-cyclopentyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with cellular targets can induce apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-cyclopentyl-1H-pyrazole-5-carboxylic acid
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde
Uniqueness
4-Chloro-1-cyclopentyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11ClN2O2 |
---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
4-chloro-1-cyclopentylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H11ClN2O2/c10-7-5-12(6-3-1-2-4-6)11-8(7)9(13)14/h5-6H,1-4H2,(H,13,14) |
InChI Key |
HHMJPEWGVQCVCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)C(=O)O)Cl |
Origin of Product |
United States |
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